N''-BENZOYL-N-(4-FLUOROPHENYL)-N'-[6-(METHOXYMETHYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
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Overview
Description
N’‘-BENZOYL-N-(4-FLUOROPHENYL)-N’-[6-(METHOXYMETHYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by its complex structure, which includes a benzoyl group, a fluorophenyl group, and a pyrimidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-BENZOYL-N-(4-FLUOROPHENYL)-N’-[6-(METHOXYMETHYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]GUANIDINE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Benzoyl Group:
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Construction of the Pyrimidinyl Group: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N’‘-BENZOYL-N-(4-FLUOROPHENYL)-N’-[6-(METHOXYMETHYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’‘-BENZOYL-N-(4-FLUOROPHENYL)-N’-[6-(METHOXYMETHYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidines with different substituents, such as:
- N’‘-BENZOYL-N-(4-CHLOROPHENYL)-N’-[6-(METHOXYMETHYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
- N’‘-BENZOYL-N-(4-METHOXYPHENYL)-N’-[6-(METHOXYMETHYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
Uniqueness
The uniqueness of N’‘-BENZOYL-N-(4-FLUOROPHENYL)-N’-[6-(METHOXYMETHYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]GUANIDINE lies in its specific substituents, which may confer unique chemical and biological properties compared to other similar compounds. The presence of the fluorophenyl group, for example, may enhance its biological activity or alter its chemical reactivity.
Properties
IUPAC Name |
N-[(E)-N-(4-fluorophenyl)-N'-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-29-12-16-11-17(27)24-19(23-16)26-20(22-15-9-7-14(21)8-10-15)25-18(28)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H3,22,23,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWHNHMFFZNXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(NC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\NC2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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